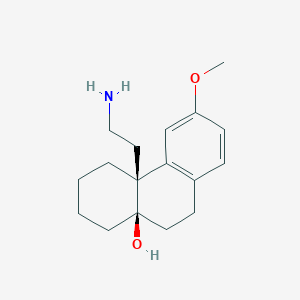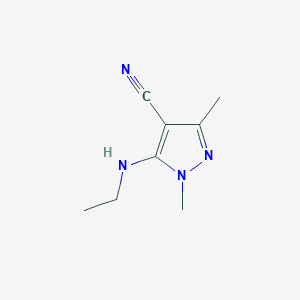
(1-Methylpyrrolidin-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpyrrolidin-2-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25256 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-2-yl)methanesulfonamide typically involves the reaction of 1-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
化学反応の分析
Types of Reactions: (1-Methylpyrrolidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: In chemistry, (1-Methylpyrrolidin-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory and analgesic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
作用機序
The mechanism of action of (1-Methylpyrrolidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
- 2-Pyrrolidinemethanesulfonamide
- 1-Methylpyrrolidine-2-carboxamide
- N-Methylpyrrolidine-2-sulfonamide
Comparison: Compared to these similar compounds, (1-Methylpyrrolidin-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methanesulfonamide group enhances its solubility and reactivity, making it more versatile in various applications .
特性
分子式 |
C6H14N2O2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC名 |
(1-methylpyrrolidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-8-4-2-3-6(8)5-11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChIキー |
YLGZTVKAABKAIC-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


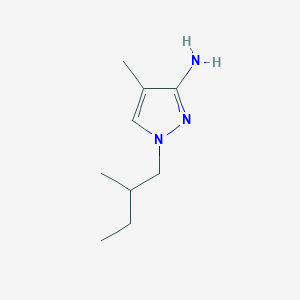
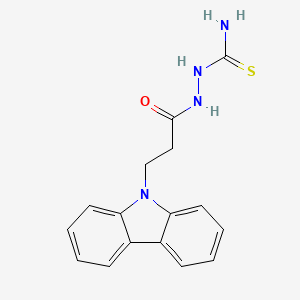

![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
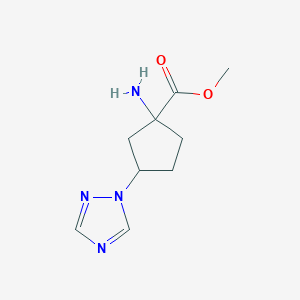
![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
amine](/img/structure/B13066795.png)
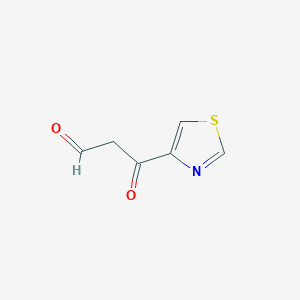
![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)
![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)
